2',3'-dihydrospiro[cyclopentane-1,1'-inden]-3'-one
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Overview
Description
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-one is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-one typically involves a multi-step process. One common method includes the three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry dimethoxymethane (DME) at room temperature. This reaction yields functionalized triphenylphosphanylidene-substituted spirocyclic compounds in high yields (75-92%) with high diastereoselectivity .
Industrial Production Methods: While specific industrial production methods for 2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-one are not well-documented, the scalability of the aforementioned synthetic route suggests potential for industrial application. The use of readily available reagents and mild reaction conditions makes this method attractive for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound’s stability and reactivity make it useful in materials science for creating new polymers and advanced materials
Mechanism of Action
The mechanism by which 2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting enzyme activity or modulating receptor function. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry .
Comparison with Similar Compounds
1’,3’-Dihydrospiro[cyclopentane-1,2’-inden]-2-enes: These compounds share a similar spirocyclic structure but differ in the position of the double bond and functional groups.
Spiro[cyclopropane-1,1’-indene]-3-amines: These analogs have a cyclopropane ring instead of a cyclopentane ring, leading to different chemical properties and reactivity.
Uniqueness: 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
50471-75-5 |
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Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
spiro[2H-indene-3,1'-cyclopentane]-1-one |
InChI |
InChI=1S/C13H14O/c14-12-9-13(7-3-4-8-13)11-6-2-1-5-10(11)12/h1-2,5-6H,3-4,7-9H2 |
InChI Key |
DHGPGMQFHONYSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)C3=CC=CC=C23 |
Purity |
95 |
Origin of Product |
United States |
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